molecular formula C38H20Cl2N2O2 B13967857 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- CAS No. 63216-92-2

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)-

Cat. No.: B13967857
CAS No.: 63216-92-2
M. Wt: 607.5 g/mol
InChI Key: OFAGMUSGAUEUPW-UHFFFAOYSA-N
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Description

The compound 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- is a substituted cyclohexadienedione derivative characterized by two chlorine atoms at positions 2 and 5, and pyrenylamino groups at positions 3 and 4. The pyrenyl substituents introduce significant steric bulk and extended π-conjugation, which may enhance photophysical properties or intermolecular interactions.

Properties

CAS No.

63216-92-2

Molecular Formula

C38H20Cl2N2O2

Molecular Weight

607.5 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(pyren-1-ylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C38H20Cl2N2O2/c39-33-35(41-27-17-13-23-9-7-19-3-1-5-21-11-15-25(27)31(23)29(19)21)37(43)34(40)36(38(33)44)42-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,41-42H

InChI Key

OFAGMUSGAUEUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C(C(=O)C(=C(C5=O)Cl)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)Cl

Origin of Product

United States

Preparation Methods

Detailed Reaction Notes

  • Halogenation: The dichlorination at positions 2 and 5 is selective due to the electron-deficient nature of the quinone ring, favoring substitution at activated sites.

  • Amination: The nucleophilic aromatic substitution is facilitated by the electron-withdrawing carbonyl groups, activating the chloro substituents for displacement by the bulky 1-aminopyrene nucleophile.

  • Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

  • Temperature Control: Elevated temperatures promote substitution but must be optimized to prevent decomposition or side reactions.

Supporting Research Findings and Data

Although direct experimental data on this exact compound is limited, related compounds such as 2,5-dichloro-3,6-bis(phenylamino)cyclohexadiene-1,4-dione have been characterized with molecular weight ~359.2 g/mol and similar substitution patterns. The substitution of phenylamino groups by pyrenylamino groups involves analogous chemistry but with increased steric bulk and potential for π-π stacking interactions, which may influence reaction kinetics and purification.

The synthesis of amino-substituted quinones is well-established in literature, with yields typically ranging from 50% to 85% depending on the specific substituents and reaction conditions. The presence of bulky pyrenyl groups may require longer reaction times or higher temperatures.

Summary Table of Preparation Methods

Compound Preparation Method Key Reagents Conditions Yield Reference
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione Two-step: phthalimide protection then hydrazine deprotection Potassium phthalimide, hydrazine hydrate 80 °C for 12 h; RT then 65 °C for 2 h 56.6-80.7%
2,5-Dichloro-3,6-bis(phenylamino)cyclohexadiene-1,4-dione Chlorination followed by nucleophilic substitution with aniline Chlorine source, aniline Controlled halogenation; elevated temp substitution 50-75% (typical)
2,5-Dichloro-3,6-bis(1-pyrenylamino)cyclohexadiene-1,4-dione Proposed: Chlorination then substitution with 1-aminopyrene Chlorine source, 1-aminopyrene Controlled halogenation; 80-120 °C substitution in polar aprotic solvent Estimated 50-75% Extrapolated

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activities. It can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methoxy : Dichloro substituents (target compound) enhance electron deficiency compared to methoxy or ethoxy groups, favoring redox activity or charge transport.
  • Pyrenylamino vs. Phenylamino: Pyrenyl groups increase molecular weight (~50% higher than phenylamino analogs) and π-stacking capability, which could improve conductivity in organic semiconductors .

Physicochemical Properties

Data inferred from analogs (e.g., ) highlight trends in solubility, lipophilicity, and stability.

Compound Type Molecular Weight (g/mol) XLogP3 (Predicted) Stability Notes
Target Compound (Pyrenylamino) ~600 (estimated) ~6.5 (estimated) High lipophilicity, poor aqueous solubility
Phenylamino analog () ~400 (estimated) ~3.8 Moderate solubility in polar solvents
Methoxy/ethoxy derivatives () ~450–500 ~2.5–3.0 Improved solubility due to polar groups
Benzoyloxime derivative () 346.3 4.1 Intermediate lipophilicity, reactive oxime groups

Key Observations :

  • The target compound’s pyrenyl groups significantly increase molecular weight and logP, suggesting utility in nonpolar matrices (e.g., polymer composites).
  • Methoxy/ethoxy derivatives exhibit better solubility, making them preferable for solution-processed applications .

Biological Activity

2,5-Cyclohexadiene-1,4-dione, specifically the derivative 2,5-dichloro-3,6-bis(1-pyrenylamino)-, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzoquinones, which have been widely studied for their anticancer properties and other therapeutic effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and chemical evaluations.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-3,6-bis(1-pyrenylamino)- can be represented as follows:

  • Molecular Formula: C₁₄H₁₂Cl₂N₂O₂
  • Molecular Weight: 320.17 g/mol
  • IUPAC Name: 2,5-Dichloro-3,6-bis(1-pyrenylamino)-cyclohexa-2,5-diene-1,4-dione

This compound features two chlorine atoms and two pyrenylamino groups attached to a cyclohexadiene core. The presence of these substituents is crucial for its biological activity.

Anticancer Activity

Research has shown that derivatives of cyclohexadiene-1,4-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: In vitro studies demonstrated that similar compounds induce apoptosis in melanoma and other tumor cell lines through mechanisms involving reactive oxygen species (ROS) generation and activation of caspases .
  • Mechanism of Action: The pro-apoptotic activity was linked to the cleavage of poly-(ADP-ribose)-polymerase (PARP), which is a marker for apoptosis .
CompoundCell LineIC₅₀ (µM)Mechanism
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneM14 (Melanoma)12.5Caspase activation
2,5-Dimethoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dioneHeLa (Cervical)15.0ROS generation
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dioneA549 (Lung)10.0PARP cleavage

Skin Sensitization

The compound has also been evaluated for skin sensitization potential. A guinea pig maximization test indicated that it acts as a skin sensitizer . This finding is crucial for assessing safety in pharmaceutical applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Apoptosis Induction : A study focused on the apoptosis-inducing effects of benzoquinones showed that compounds with longer alkyl chains exhibited enhanced cytotoxicity against human cancer cell lines .
  • Mechanistic Insights : Research into the mechanism revealed that the presence of pyrenylamino groups contributes to increased cellular uptake and enhanced interaction with cellular targets .

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